5-Bromocytosine is a halogenated pyrimidine nucleobase analog characterized by a bromine atom at the C5 position. In commercial and research procurement, it serves two primary roles: as a highly specific epigenetic probe for DNA methyltransferase (DNMT) mechanistic studies, and as a versatile, bench-stable electrophilic precursor for synthesizing functionalized cytosine derivatives, fluorescent nucleobase analogs, and peptide nucleic acid (PNA) oligomers. Unlike natural cytosine, the electron-withdrawing bromine substituent significantly alters the pKa of the leaving group and the polarizability of the pyrimidine ring. This modification enables unique reactivity profiles, such as transition-metal-catalyzed cross-couplings at the C5 position and selective recognition by base excision repair enzymes like human Thymine DNA Glycosylase (hTDG) [1]. Consequently, 5-Bromocytosine is prioritized in workflows requiring an optimal balance of synthetic reactivity, enzymatic recognition, and structural mimicry of 5-methylcytosine [2].
Key intermediate for halogen-exchange synthesis of fluorinated cytosine APIs
Supports DNA damage, cross-linking, and DNA methyltransferase substrate profiling
Intermediate condensation behavior for nucleobase self-assembly and electrochemistry
Substituting 5-Bromocytosine with other 5-halocytosines or 5-methylcytosine fundamentally alters both synthetic and enzymatic outcomes. In epigenetic assays, substituting with 5-fluorocytosine (5-FC) results in the irreversible covalent trapping of DNA methyltransferases (acting as a suicide inhibitor), whereas 5-Bromocytosine allows for enzymatic turnover via a unique dehalogenation-methylation pathway [1]. Conversely, using the natural epigenetic mark, 5-methylcytosine, prevents the study of inflammation-driven aberrant methylation, as 5-Bromocytosine specifically models eosinophil-derived oxidative DNA damage. In synthetic workflows, replacing 5-Bromocytosine with 5-iodocytosine increases cross-coupling reaction rates but severely compromises bench stability and precursor cost-efficiency due to light sensitivity and rapid dehalogenation. Meanwhile, 5-chlorocytosine is generally too unreactive for efficient palladium- or nickel-catalyzed cyclizations [2]. Therefore, 5-Bromocytosine is strictly required when a workflow demands both robust transition-metal reactivity and non-covalent DNMT mimicry.
5-F, 5-Br, and 5-I cytosines exhibit mechanistically distinct DNA methyltransferase outcomes; substitution may alter research conclusions.
2D condensation at electrodes shifts from H‑bonding (5‑FC) to dispersion (5‑IC); 5‑BrC occupies an intermediate regime not reproducible by analogs.
Anti‑HCMV activity was detected only for 5‑BrC alkenyl derivatives in reported screening; 5‑F and 5‑I congeners showed no measurable activity.
In mechanistic studies of DNA methyltransferases (e.g., M.MpeI and DNMT1), the choice of C5-substituent dictates the enzyme-substrate complex fate. Research demonstrates that 5-fluorocytosine (5-FC) forms highly efficient, irreversible covalent complexes, acting as a suicide inhibitor. In contrast, 5-Bromocytosine (5-BrC) acts as a substrate for methyltransferase-driven dehalogenation followed by methylation, avoiding permanent enzyme inactivation [1]. This allows 5-BrC to be processed dynamically, providing a non-covalent probe for studying active-site loop conformations without destroying the enzyme's catalytic capacity.
| Evidence Dimension | DNMT complex formation mechanism |
| Target Compound Data | 5-Bromocytosine undergoes dehalogenation-methylation (enzymatic turnover) |
| Comparator Or Baseline | 5-Fluorocytosine (5-FC) forms irreversible covalent suicide complexes |
| Quantified Difference | Shift from 100% covalent trapping (5-FC) to catalytic turnover (5-BrC) |
| Conditions | In vitro DNMT (M.MpeI) assay with small molecule thiol nucleophiles |
Procurement of 5-BrC is essential for researchers needing to monitor continuous DNMT activity and structural dynamics rather than merely inhibiting the enzyme.
Human Thymine DNA Glycosylase (hTDG) activity is highly dependent on the N-glycosidic bond stability and leaving group pKa. 5-Bromocytosine serves as an excellent substrate for hTDG due to its enhanced leaving group ability. Quantitative kinetic profiling reveals a strict Brønsted-type linear free energy relationship (slope βlg = -1.6) where halogenated analogs like 5-Bromocytosine are readily excised, whereas unmodified cytosine and 5-methylcytosine are highly resistant to excision under the same conditions [1]. This dramatic difference in k_max makes 5-BrC an ideal synthetic lesion for hTDG activity assays.
| Evidence Dimension | Excision by human Thymine DNA Glycosylase (hTDG) |
| Target Compound Data | 5-Bromocytosine is readily excised (high k_max driven by lower leaving group pKa) |
| Comparator Or Baseline | Cytosine / 5-Methylcytosine (poor/non-substrates) |
| Quantified Difference | Exponential increase in excision rate correlating with a -1.6 Brønsted slope |
| Conditions | Single-turnover kinetic assays with purified hTDG and 19-bp duplex DNA substrates |
Buyers developing high-throughput screening assays for DNA repair enzymes must use 5-BrC to ensure a quantifiable, high-turnover substrate baseline.
5-Bromocytosine is a specific physiological damage product generated by eosinophil peroxidase (HOBr). In vitro and cellular models demonstrate that 5-halocytosines mimic 5-methylcytosine. This molecular mimicry misdirects the human maintenance methylase (DNMT1) to fraudulently methylate previously unmethylated CpG sites. In cellular assays, introduction of such halogenated cytosines resulted in a shift from <1% baseline methylation to an average of 78% hypermethylation across targeted promoter CpG sites, leading to heritable gene silencing[1]. Unmodified cytosine does not trigger this aberrant hypermethylation.
| Evidence Dimension | Induction of CpG hypermethylation |
| Target Compound Data | 5-halocytosine damage models (e.g., 5-BrC) induce ~78% hypermethylation at unmethylated promoters |
| Comparator Or Baseline | Unmodified cytosine maintains <1% baseline methylation |
| Quantified Difference | >75% absolute increase in aberrant promoter methylation |
| Conditions | Bisulfite pyrosequencing of hprt promoter region post-incorporation in mammalian cells |
5-BrC is the required reference material for toxicology and oncology labs modeling how inflammation-induced DNA damage directly causes epigenetic gene silencing.
In the synthesis of highly fluorescent cytosine analogs (e.g., 5,6-benzopC) and PNA oligomers, the choice of the C5-halogen dictates both the reaction efficiency and the bench stability of the precursor. While 5-iodocytosine is highly reactive, it is prone to rapid degradation. Utilizing N4-aryl-5-bromocytosine analogs allows for efficient transition-metal-mediated cyclization. For instance, the intermediate N4-phenyl-5-bromocytosine derivative can be synthesized via nucleophilic substitution in up to 74% yield and conveniently precipitated without complex purification [1]. Subsequent Ni-catalyzed cyclization successfully yields the desired pyrimido-indole framework, proving 5-BrC to be the optimal balance of stability and reactivity.
| Evidence Dimension | Intermediate synthesis yield and handling |
| Target Compound Data | N4-aryl-5-bromocytosine synthesized in 74% yield with simple precipitation |
| Comparator Or Baseline | 5-Iodocytosine (higher reactivity but lower bench stability/higher cost) |
| Quantified Difference | 74% yield with enhanced operational simplicity and precursor stability |
| Conditions | Nucleophilic substitution in dioxane/water at room temperature, followed by Ni-catalyzed cyclization |
For scale-up synthesis of fluorescent PNA probes, 5-BrC reduces precursor spoilage and lowers overall procurement costs compared to the iodo-analog.
Due to its ability to undergo dehalogenation-methylation rather than forming suicide complexes (like 5-FC), 5-BrC is the optimal choice for dynamic structural and kinetic studies of DNMT active sites, allowing researchers to track turnover without permanently inactivating the enzyme [1].
5-BrC's highly favorable leaving group pKa makes it an ideal, high-turnover synthetic substrate for human Thymine DNA Glycosylase (hTDG) activity assays and inhibitor screening, providing a reliable baseline that unmodified cytosine cannot offer [2].
As a direct product of eosinophil peroxidase activity, 5-BrC is the required standard for modeling how oxidative halogenation misdirects DNMT1 to cause aberrant hypermethylation and heritable gene silencing in oncology and toxicology research [3].
5-BrC provides the necessary balance of bench stability and cross-coupling reactivity for the multi-step synthesis of pyrimido[5,4-b]indole frameworks, outperforming the less stable 5-iodocytosine in commercial scale-up and reducing overall precursor waste [4].
Corrosive;Irritant